molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6

5-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No. B015482
CAS RN: 39222-73-6
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3,4-thiadiazol-2-amine, also known as 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), is a thiadiazole derivative . It has the empirical formula C6H11N3S and a molecular weight of 157.24 . It is known to inhibit the corrosion of brass in sea water samples .


Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring substituted with an amino group at the 2nd position and a tert-butyl group at the 5th position . The InChI string is 1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) .


Physical And Chemical Properties Analysis

5-tert-Butyl-1,3,4-thiadiazol-2-amine is a yellow crystalline solid . It has a melting point of 183-187 °C (lit.) . The density is predicted to be 1.170±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Corrosion Inhibitor

“2-Amino-5-tert-butyl-1,3,4-thiadiazole” is known to inhibit the corrosion of brass in sea water samples . This makes it valuable in industries where brass components are exposed to sea water, such as marine engineering and offshore drilling.

Synthesis of Buthidazole

This compound serves as an intermediate in the production of Buthidazole . Buthidazole is a fungicide used in agriculture to control a wide range of plant pathogens.

Preparation of 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thia-diazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride

This compound may be employed for the preparation of 9H-2,6-di-tert-butyl-9-(2-hydroxyphenyl)-bis(1,3,4-thia-diazolo)[3,2-a:3",2"-d]-1,3,5-triazin-8-ium chloride . The resulting compound could have potential applications in various fields, although further research is needed to fully understand its properties and uses.

Preparation of 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea

“2-Amino-5-tert-butyl-1,3,4-thiadiazole” can also be used to prepare 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea . The resulting compound could have potential applications in various fields, although further research is needed to fully understand its properties and uses.

Preparation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide

This compound may be employed for the preparation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide . The resulting compound could have potential applications in various fields, although further research is needed to fully understand its properties and uses.

Antifungal Activities

Some derivatives of 1,3,4-thiadiazole, which can be synthesized from “2-Amino-5-tert-butyl-1,3,4-thiadiazole”, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 (Harmful if swallowed) and H332 (Harmful if inhaled) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-tert-butyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXDPEFCLDSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068168
Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-1,3,4-thiadiazol-2-amine

CAS RN

39222-73-6
Record name 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine
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Record name Buthidazolamine
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Record name 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)-
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Record name 5-tert-butyl-1,3,4-thiadiazol-2-amine
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Record name BUTHIDAZOLAMINE
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Synthesis routes and methods I

Procedure details

A three-liter reaction flask fitted with a power stirrer, heating mantle, dropping funnel, thermometer and water-cooled condenser was charged with 449 g (4.4 moles) of pivalic acid and 1500 ml of dioxane. To the stirred solution there was added 364 g (4.0 moles) of thiosemicarbazide. The dropping funnel was charged with 765 g (5.0 moles) of phosphorus oxychloride which was added to the well stirred solution in the reaction vessel. The reaction mixture was stirred and heated at 95°-100°. When the evolution of hydrogen chloride was complete, the mixture was cooled and the liquid phase was removed by decantation. Sufficient hot water was added to dissolve the pot residue. With ice-bath cooling and agitation, there was slowly added 450 ml of 50% aqueous sodium hydroxide. The mixture was cooled to 20° and the product was collected on a vacuum filter. The filter cake was washed with water and dried. There was obtained 404 g (64.2%) of 2-amino-5-tert-butyl-1,3,4-thiadiazole, m.p. 187°-88°.
Quantity
449 g
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1500 mL
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364 g
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765 g
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Synthesis routes and methods II

Procedure details

To a solution of pivalic acid (85.1 g, 0.833 mol) in concentrated sulfuric acid (280 ml) was slowly added hydrazinecarbothioamide (76.0 g, 0.833 mol) such that the internal temperature was maintained at 0-4° C. After addition was complete, the resulting mixture was heated to 80° C. and monitored by TLC. After the reaction was complete, the resulting yellow solution was cooled to room temperature, poured into ice, and then adjusted the pH to 7 by the addition of aqueous ammonium hydroxide. The resulting precipitate was filtered to obtain 5-tert-butyl-1,3,4-thiadiazol-2-amine which was used directly without purification.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
76 g
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0 (± 1) mol
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280 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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